
2-Chloro-1,4-difluoro-3-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,4-difluoro-3-vinylbenzene is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and vinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-difluoro-3-vinylbenzene typically involves the halogenation of a benzene derivative followed by the introduction of a vinyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated and fluorinated under controlled conditions. The vinyl group can then be introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,4-difluoro-3-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further halogenation, nitration, and sulfonation reactions.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Halogenation: Chlorine or fluorine gas in the presence of a catalyst.
Heck Reaction: Palladium catalyst, base, and an alkene.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst.
Major Products
Halogenated Derivatives: Further substitution with halogens.
Nitrated and Sulfonated Derivatives: Products of nitration and sulfonation reactions.
Oxidized Products: Aldehydes and carboxylic acids.
Reduced Products: Ethyl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-1,4-difluoro-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,4-difluoro-3-vinylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The vinyl group allows for further functionalization, enabling the compound to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Chloro-1,4-difluoro-3-vinylbenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both chlorine and fluorine atoms, along with a vinyl group, allows for diverse chemical transformations and applications that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C8H5ClF2 |
|---|---|
Peso molecular |
174.57 g/mol |
Nombre IUPAC |
2-chloro-3-ethenyl-1,4-difluorobenzene |
InChI |
InChI=1S/C8H5ClF2/c1-2-5-6(10)3-4-7(11)8(5)9/h2-4H,1H2 |
Clave InChI |
GRDXQAJSGOUBSJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CC(=C1Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




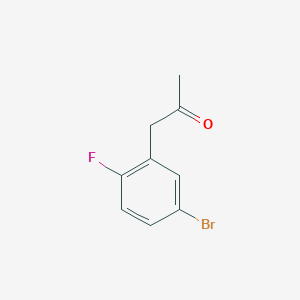


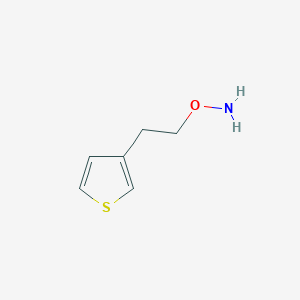
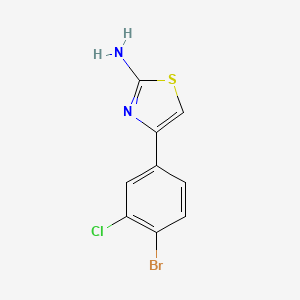

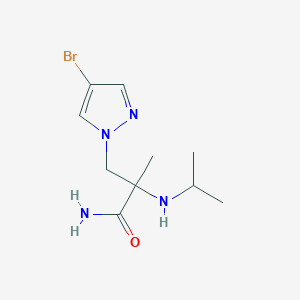

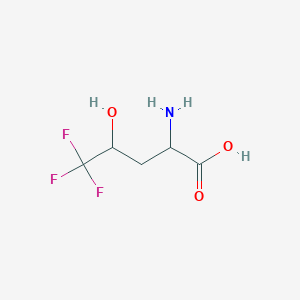
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)


